
4-Cyanobenzyl bromide
Overview
Description
Preparation Methods
4-Cyanobenzyl bromide can be synthesized through several methods:
Method A: This method involves the bromination of p-cyanotoluene using N-bromosuccinimide (NBS) as the brominating agent.
Method B: Another approach uses 4-cyanobenzyl alcohol as the starting material. This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
4-Cyanobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It can also undergo palladium-catalyzed coupling reactions to form complex organic molecules.
Formation of Ligands: This compound is used in the synthesis of ligands containing chelating groups, which are essential in coordination chemistry.
Scientific Research Applications
Pharmaceutical Development
4-Cyanobenzyl bromide serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of anti-cancer agents and other therapeutic compounds. For example, it has been utilized in synthesizing N-Boc-p-(aminomethyl)benzonitrile, a precursor for biologically active molecules .
Organic Synthesis
This compound is employed in numerous organic reactions, including:
- Nucleophilic Substitution Reactions : It acts as an electrophile, facilitating the introduction of amine groups into aromatic systems.
- Cross-Coupling Reactions : this compound is used in Suzuki or Stille coupling reactions to form carbon-carbon bonds, essential for building complex molecular architectures .
Material Science
Recent studies have explored its applications in material science, particularly in soft robotics and tissue engineering. The compound's properties make it suitable for developing materials that require specific mechanical and chemical characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 4-Cyanobenzyl bromide involves its ability to interact with various functional groups. It reacts with aldehydes, ketones, and carboxylic acids to form esters, while it forms amides with amines . Additionally, it can create ethers when reacting with alcohols and thioethers when engaging with thiols . These reactions are facilitated by the presence of the bromine atom, which acts as a leaving group in nucleophilic substitution reactions .
Comparison with Similar Compounds
4-Cyanobenzyl bromide can be compared with other similar compounds, such as:
2-Cyanobenzyl bromide: This compound has the cyano group in the ortho position relative to the bromine atom.
3-Cyanobenzyl bromide: Here, the cyano group is in the meta position.
4-Bromomethylbenzonitrile: This is another name for this compound, highlighting its structural similarity to other benzyl bromides.
Q & A
Basic Research Questions
Q. What are the common synthetic applications of 4-cyanobenzyl bromide in organic chemistry?
this compound is widely used as an alkylating agent in nucleophilic substitution reactions. Its electron-withdrawing cyano group enhances the electrophilicity of the benzylic bromide, facilitating reactions with amines, thiols, or oxygen nucleophiles. For example, it has been employed in the synthesis of carbazole derivatives via alkylation of secondary amines under basic conditions (Cs₂CO₃) . It is also used to prepare DNA-programmed inhibitors by coupling with azide intermediates .
Q. What spectroscopic methods are recommended for characterizing this compound derivatives?
Key characterization techniques include:
- ¹H/¹³C NMR : The benzylic protons and cyano-substituted aromatic protons exhibit distinct splitting patterns (e.g., δ 5.55 ppm for benzylic CH₂ in carbazole derivatives) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight, with characteristic isotopic patterns due to bromine (e.g., [M-H]⁻ at m/z 401 for a carbazole derivative) .
- Infrared (IR) Spectroscopy : The cyano group shows a sharp absorption band near 2220 cm⁻¹ .
Q. What safety precautions are critical when handling this compound?
As a benzylic bromide, it is highly corrosive and reactive. Key precautions include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Emergency Protocols : Flush eyes/skin with water for 15 minutes upon contact and consult a physician .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence reaction mechanisms in alkylation reactions?
The cyano group stabilizes transition states via resonance and inductive effects, accelerating SN₂-type displacements. In radical-mediated reactions, it promotes the formation of radical anion intermediates, as observed in dibenzylation studies of nitroacetates. This unique reactivity can lead to competing pathways (e.g., O-alkylation vs. C-alkylation), requiring careful optimization of reaction conditions (e.g., solvent polarity, base strength) .
Q. How can researchers mitigate low yields caused by side reactions in this compound-based syntheses?
Low yields often arise from hydrolysis or competing O-alkylation. Strategies include:
- Reagent Modification : Switching to 4-cyanobenzyl chloride reduces hydrolysis risk .
- Condition Optimization : Use anhydrous solvents (e.g., DMF, CHCl₃) and non-nucleophilic bases (e.g., K₂CO₃) to suppress side reactions .
- Temperature Control : Lower temperatures (0–25°C) minimize aldehyde byproduct formation in nitroacetate alkylation .
Q. What advanced analytical techniques are suitable for quantifying residual bromide in reaction mixtures?
- Capillary Electrophoresis (CE) : Resolves Br⁻ and Cl⁻ ions using optimized buffer systems (e.g., phosphate buffer at pH 8.5) with UV detection .
- Ion Chromatography (IC) : Provides high sensitivity for halide quantification in complex matrices .
Q. How is this compound utilized in radiopharmaceutical research?
It serves as a precursor for PET tracers. For example, [¹¹C]-cyano-labeled letrozole (an aromatase inhibitor) is synthesized via Pd⁰-catalyzed coupling of this compound with [¹¹C]cyanide. This method enables precise tracking of drug distribution in vivo .
Q. What role does this compound play in designing bioactive molecules with antiplasmodial activity?
It is used to introduce lipophilic, electron-deficient benzyl groups into tetrahydropyridinylidene ammonium salts. These modifications enhance binding to parasitic targets, as demonstrated in compounds with IC₅₀ values <1 µM against Plasmodium falciparum .
Properties
IUPAC Name |
4-(bromomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLFTCYAQPPZER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864744 | |
Record name | Benzonitrile, 4-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17201-43-3 | |
Record name | 4-Cyanobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17201-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017201433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyanobenzyl bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 4-(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 4-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-bromo-p-toluonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(BROMOMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV332B84ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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